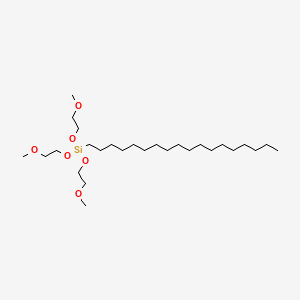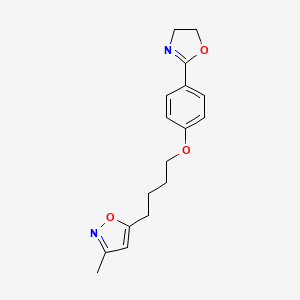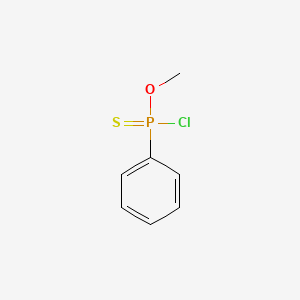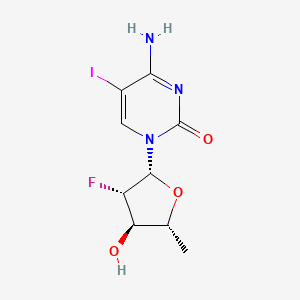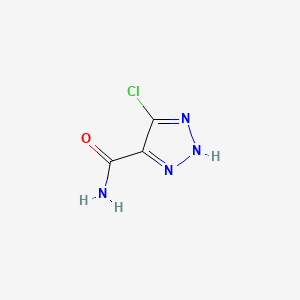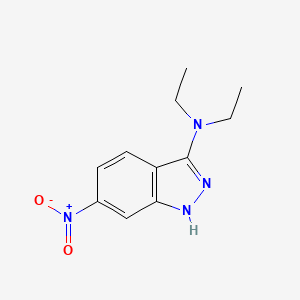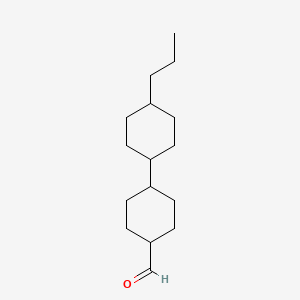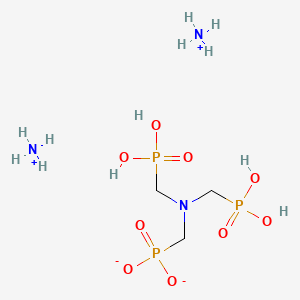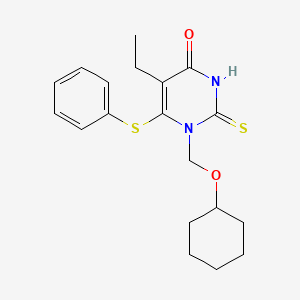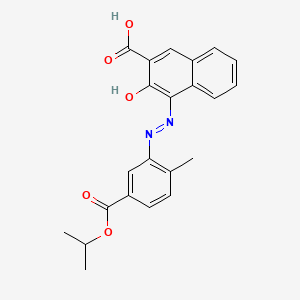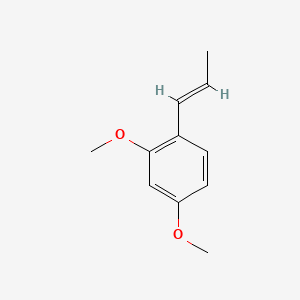
Micrococcin P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The total synthesis of Micrococcin P involves a series of complex steps. One notable method includes the use of a Mo(vi)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles . This method allows for the installation of the trisubstituted pyridine core and thiazole groups, which are essential for the antibiotic’s activity . Industrial production methods are still under development, focusing on scalable and efficient synthesis routes .
Chemical Reactions Analysis
Micrococcin P undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Mo(vi)-oxide and picolinic acid . The major products formed from these reactions are thiazoline heterocycles, which are crucial for the compound’s biological activity .
Scientific Research Applications
Micrococcin P has a wide range of scientific research applications. It has been studied for its antibacterial activity against Gram-positive pathogens and Mycobacteria species, including clinically resistant strains . Additionally, it has shown potential in treating infections caused by Clostridioides difficile and methicillin-resistant Staphylococcus aureus . Its gene-modulating activities also make it a valuable tool in molecular biology research .
Mechanism of Action
The mechanism of action of Micrococcin P involves tight binding to a specific region of bacterial ribosomes, inhibiting protein synthesis . This binding disrupts the normal function of the ribosome, leading to the death of the bacterial cell . The compound’s molecular targets include the ribosomal RNA and associated proteins .
Comparison with Similar Compounds
Similar compounds include thiocillin, micrococcin P1, and micrococcin P2 . These compounds share a similar structure and mechanism of action but differ in their specific molecular targets and biological activities . Micrococcin P stands out due to its broad spectrum of activity and potent antibacterial properties .
Properties
CAS No. |
1392-46-7 |
|---|---|
Molecular Formula |
C48H49N13O9S6 |
Molecular Weight |
1144.4 g/mol |
IUPAC Name |
2-[2-[(12Z,19R,26Z,29S)-12,26-di(ethylidene)-29-[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobutan-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C48H49N13O9S6/c1-8-24-44-53-27(13-72-44)36-23(10-11-26(50-36)46-58-32(18-75-46)47-56-31(16-74-47)40(68)60-34(21(6)63)41(69)49-12-20(5)62)43-54-29(14-71-43)39(67)61-35(22(7)64)42(70)52-25(9-2)45-55-30(15-73-45)38(66)59-33(19(3)4)48-57-28(17-76-48)37(65)51-24/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,69)(H,51,65)(H,52,70)(H,59,66)(H,60,68)(H,61,67)/b24-8-,25-9-/t20-,21+,22+,33+,34-,35-/m0/s1 |
InChI Key |
UOHLKBVACLXSRE-GXSYYHJRSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N/C(=C\C)/C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(=CC)C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(C(C)O)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


